6-Hydroxy-3-methylindolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-ヒドロキシ-3-メチルインドリン-2-オンは、多くの天然物や医薬品に見られる重要なヘテロ環系であるインドールの誘導体です。 インドール誘導体は、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されています

2. 製法

合成経路と反応条件

6-ヒドロキシ-3-メチルインドリン-2-オンの合成は、さまざまな方法によって達成できます。 一般的な方法の1つは、フィッシャーインドール合成であり、これは酸性条件下でのフェニルヒドラジンとシクロヘキサノンの反応を含みます 。 別の方法は、中間ケトンのエノラートのヘックアルキル化、続いてケトンカルボニルのエポキシドへの変換、およびその後のアリルアルコールへの変換を含む .

工業生産方法

6-ヒドロキシ-3-メチルインドリン-2-オンの工業生産は、通常、水などの環境に優しい溶媒を使用した大規模合成を伴います。 水は、非毒性、豊富さ、経済的な入手可能性など、いくつかの利点を提供する反応媒体として使用されます 。 反応速度と収率を高めるために、遷移金属やランタノイドを含むさまざまな触媒が使用されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methylindolin-2-one can be achieved through various methodologies. One common approach involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using environmentally benign solvents such as water. The use of water as a reaction medium offers several advantages, including non-toxicity, abundance, and economic availability . Various catalysts, including transition metals and lanthanides, are employed to enhance the reaction rates and yields .

化学反応の分析

反応の種類

6-ヒドロキシ-3-メチルインドリン-2-オンは、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は、さまざまな酸化生成物を生成するために酸化できます。

還元: 還元反応により、この化合物をさまざまな還元型に変換できます。

置換: この化合物は、求核置換反応と求電子置換反応を受けることができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノン誘導体を生成する可能性があり、還元はヒドロキシインドール誘導体を生成する可能性があります .

4. 科学研究への応用

6-ヒドロキシ-3-メチルインドリン-2-オンは、次のような幅広い科学研究への応用を持っています。

化学: より複雑なインドール誘導体の合成のためのビルディングブロックとして使用されます。

生物学: 抗ウイルス、抗炎症、抗癌特性など、その潜在的な生物活性を研究されています.

医学: 癌や細菌感染症などのさまざまな病気の治療における治療の可能性について調査されています.

産業: 医薬品や農薬の開発に使用されています.

科学的研究の応用

6-Hydroxy-3-methylindolin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

6-ヒドロキシ-3-メチルインドリン-2-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。 この化合物は、高い親和性で複数の受容体に結合し、さまざまな生物学的プロセスに影響を与えます 。 分子ドッキング研究により、この化合物は酵素を阻害し、シグナル伝達経路を調節することが示されており、その治療効果に貢献しています .

6. 類似の化合物との比較

類似の化合物

3-ヒドロキシインドリン-2-オン: 構造は似ていますが、3位にメチル基がありません。

3-置換-3-ヒドロキシインドリン-2-オン: これらの化合物は、3位にさまざまな置換基を持ち、異なる生物活性を示します.

オキソインドリン-2-オン誘導体: これらの化合物は、さまざまな官能基を含んでおり、さまざまな薬理学的特性を示します.

独自性

6-ヒドロキシ-3-メチルインドリン-2-オンは、6位にヒドロキシ基、3位にメチル基などの特定の構造的特徴により、独自性があります。 これらの特徴は、その独特の化学反応性と生物活性に貢献し、科学研究と産業用途にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

3-Hydroxyindolin-2-one: Similar in structure but lacks the methyl group at the 3-position.

3-Substituted-3-hydroxyindolin-2-ones: These compounds have various substituents at the 3-position, leading to different biological activities.

Oxoindolin-2-one derivatives: These compounds incorporate different functional groups, resulting in diverse pharmacological properties.

Uniqueness

6-Hydroxy-3-methylindolin-2-one is unique due to its specific structural features, including the hydroxy group at the 6-position and the methyl group at the 3-position. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research and industrial applications .

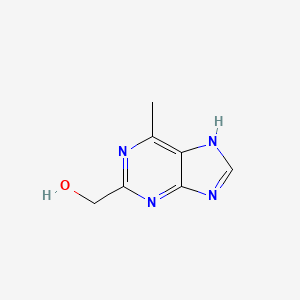

特性

分子式 |

C9H9NO2 |

|---|---|

分子量 |

163.17 g/mol |

IUPAC名 |

6-hydroxy-3-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H9NO2/c1-5-7-3-2-6(11)4-8(7)10-9(5)12/h2-5,11H,1H3,(H,10,12) |

InChIキー |

MYVWQNDHVRVLMK-UHFFFAOYSA-N |

正規SMILES |

CC1C2=C(C=C(C=C2)O)NC1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)

![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)

![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)

![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)